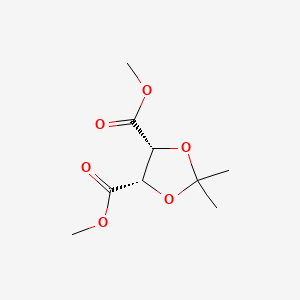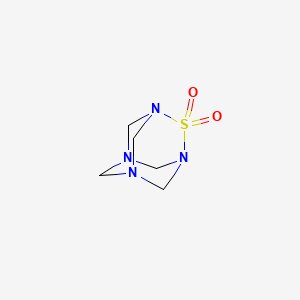
gamma-Guanidino-beta-hydroxybutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Guanidino-beta-hydroxybutyric acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of gamma-hydroxybutyric acid, which is known for its presence in the central nervous system and its role as a neurotransmitter. This compound has garnered attention for its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Guanidino-beta-hydroxybutyric acid typically involves the reaction of gamma-hydroxybutyric acid with guanidine under specific conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and cost-effectiveness of the industrial production process.
化学反応の分析
Types of Reactions
Gamma-Guanidino-beta-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield gamma-guanidino-beta-ketobutyric acid, while reduction can produce gamma-guanidino-beta-hydroxybutanol.
科学的研究の応用
Gamma-Guanidino-beta-hydroxybutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a neuroprotective agent and in the treatment of metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of gamma-Guanidino-beta-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. The guanidino group plays a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
類似化合物との比較
Gamma-Guanidino-beta-hydroxybutyric acid can be compared with other similar compounds, such as:
Gamma-hydroxybutyric acid: Known for its role as a neurotransmitter and its therapeutic applications.
Gamma-aminobutyric acid: A major inhibitory neurotransmitter in the central nervous system.
Beta-hydroxybutyric acid: A key ketone body involved in energy metabolism.
The uniqueness of this compound lies in its guanidino group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
7010-89-1 |
|---|---|
分子式 |
C5H11N3O3 |
分子量 |
161.16 g/mol |
IUPAC名 |
4-(diaminomethylideneamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H11N3O3/c6-5(7)8-2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11)(H4,6,7,8) |
InChIキー |
KLSFSRCRYDUODT-UHFFFAOYSA-N |
正規SMILES |
C(C(CN=C(N)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
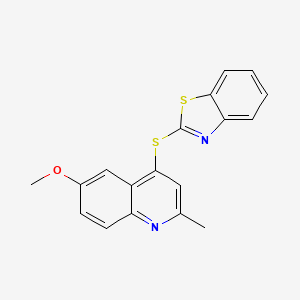
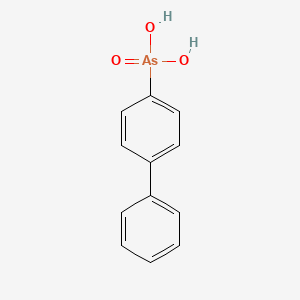
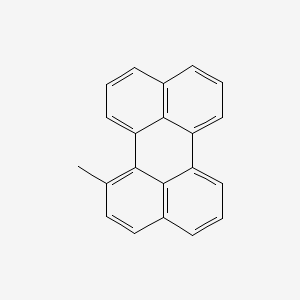
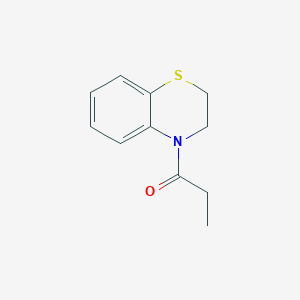
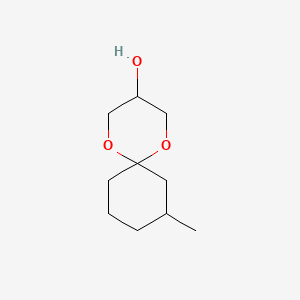
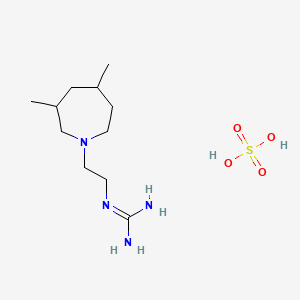
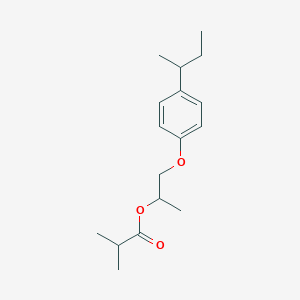
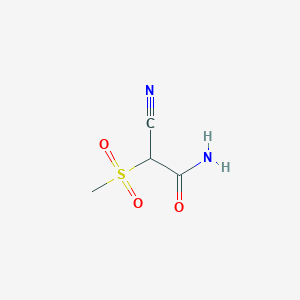
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

